4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine
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Overview
Description
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine is a complex organic compound with the molecular formula C16H17ClN6S and a molecular weight of 360.9 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a halogenated pyrimidine with a thienyl-substituted pyrazole through a piperidine linker .
Chemical Reactions Analysis
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, which can affect their chemical and biological properties.
Other pyrimidinylamine compounds: These compounds share the pyrimidinylamine core but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-6-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c17-14-9-15(20-16(18)19-14)23-5-3-10(4-6-23)11-8-12(22-21-11)13-2-1-7-24-13/h1-2,7-10H,3-6H2,(H,21,22)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKAQPXSZITNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=CC(=NC(=N4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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